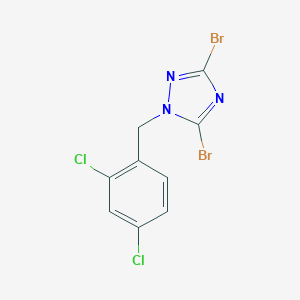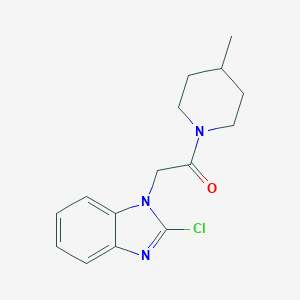![molecular formula C18H17NO4 B262642 Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate, also known as MFA-1, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been found to exhibit several interesting biological properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate is not fully understood. However, it has been proposed that it exerts its biological effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the activity of the protein kinase C (PKC) enzyme, which plays a key role in cell proliferation and survival. In addition, it has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate has been found to exhibit several interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of anticancer drugs. It has also been found to inhibit the growth of various fungi and viruses, which makes it a potential candidate for the development of antifungal and antiviral drugs. In addition, it has been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate in lab experiments is its relatively simple synthesis method. In addition, it has been found to exhibit potent biological activities at low concentrations, which makes it a cost-effective compound for research purposes. However, one of the limitations of using Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate. One area of interest is the development of novel drugs based on its structure and biological properties. Another area of interest is the elucidation of its mechanism of action, which could provide insights into the development of new therapeutic strategies. In addition, further studies on its biochemical and physiological effects could lead to the identification of new targets for drug development. Overall, Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate is a promising compound that has the potential to contribute to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate involves the reaction of 4-bromomethyl-2-furyl benzoate with 2-furylmethylamine in the presence of a palladium catalyst. The resulting compound is then methylated using dimethyl sulfate to yield Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities. In addition, it has also been found to possess anti-inflammatory and antioxidant properties. These properties make Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate a promising candidate for the development of novel drugs for the treatment of various diseases.
Propriétés
Nom du produit |
Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
methyl 4-[5-[(furan-2-ylmethylamino)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C18H17NO4/c1-21-18(20)14-6-4-13(5-7-14)17-9-8-16(23-17)12-19-11-15-3-2-10-22-15/h2-10,19H,11-12H2,1H3 |
Clé InChI |
APJQANAMCGSPIS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CO3 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)





![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)